Cas no 3814-33-3 ((bromomethyl)cyclooctane)
(bromomethyl)cyclooctane Chemical and Physical Properties
Names and Identifiers
-
- Cyclooctane, (bromomethyl)-
- cyclooctylmethyl bromide
- (bromomethyl)cyclooctane
- EN300-1246628
- 3814-33-3
- bromomethylcyclooctane
- SCHEMBL1920139
- RUSAZVZHLDQOQM-UHFFFAOYSA-N
- 1-Bromomethyl-cyclooctane
- cyclooctyl methyl bromide
- Cyclo-octylmethyl bromide
- AKOS014355203
-
- Inchi: 1S/C9H17Br/c10-8-9-6-4-2-1-3-5-7-9/h9H,1-8H2
- InChI Key: RUSAZVZHLDQOQM-UHFFFAOYSA-N
- SMILES: BrCC1CCCCCCC1
Computed Properties
- Exact Mass: 204.05141
- Monoisotopic Mass: 204.05136g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 72.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
(bromomethyl)cyclooctane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1246628-50mg |
(bromomethyl)cyclooctane |
3814-33-3 | 95.0% | 50mg |
$252.0 | 2023-10-02 | |
| Enamine | EN300-1246628-100mg |
(bromomethyl)cyclooctane |
3814-33-3 | 95.0% | 100mg |
$376.0 | 2023-10-02 | |
| Enamine | EN300-1246628-250mg |
(bromomethyl)cyclooctane |
3814-33-3 | 95.0% | 250mg |
$538.0 | 2023-10-02 | |
| Enamine | EN300-1246628-500mg |
(bromomethyl)cyclooctane |
3814-33-3 | 95.0% | 500mg |
$847.0 | 2023-10-02 | |
| Enamine | EN300-1246628-1000mg |
(bromomethyl)cyclooctane |
3814-33-3 | 95.0% | 1000mg |
$1086.0 | 2023-10-02 | |
| Enamine | EN300-1246628-2500mg |
(bromomethyl)cyclooctane |
3814-33-3 | 95.0% | 2500mg |
$2127.0 | 2023-10-02 | |
| Enamine | EN300-1246628-5000mg |
(bromomethyl)cyclooctane |
3814-33-3 | 95.0% | 5000mg |
$3147.0 | 2023-10-02 | |
| Enamine | EN300-1246628-10000mg |
(bromomethyl)cyclooctane |
3814-33-3 | 95.0% | 10000mg |
$4667.0 | 2023-10-02 | |
| Enamine | EN300-1246628-0.05g |
(bromomethyl)cyclooctane |
3814-33-3 | 95% | 0.05g |
$252.0 | 2023-05-23 | |
| Enamine | EN300-1246628-0.1g |
(bromomethyl)cyclooctane |
3814-33-3 | 95% | 0.1g |
$376.0 | 2023-05-23 |
(bromomethyl)cyclooctane Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on (bromomethyl)cyclooctane
Comprehensive Overview of (Bromomethyl)cyclooctane (CAS No. 3814-33-3): Properties, Applications, and Industry Insights
(Bromomethyl)cyclooctane (CAS No. 3814-33-3) is a specialized organic compound featuring a cyclooctane ring substituted with a bromomethyl functional group. This structure makes it a valuable intermediate in synthetic chemistry, particularly in the preparation of complex cyclic frameworks. The compound's unique cyclooctane derivative nature and bromomethyl reactivity have garnered attention in pharmaceutical research, materials science, and agrochemical development. Its molecular formula, C9H17Br, and molecular weight of 205.14 g/mol reflect its moderate size, balancing reactivity with stability for diverse applications.
In recent years, the demand for functionalized cyclooctanes like (bromomethyl)cyclooctane has surged due to their role in catalysis and polymer modification. Researchers frequently search for "how to synthesize (bromomethyl)cyclooctane" or "CAS 3814-33-3 safety data," highlighting its industrial relevance. The compound's halogenated cyclooctane properties enable nucleophilic substitution reactions, making it pivotal for constructing macrocyclic ligands and cross-coupling precursors. Its compatibility with Grignard reagents and palladium-catalyzed reactions further expands its utility in modern organic synthesis.
Environmental and regulatory trends have also influenced discussions around CAS 3814-33-3. With growing interest in green chemistry, users often inquire about "eco-friendly alternatives to bromomethyl compounds" or "biodegradability of cyclooctane derivatives." While (bromomethyl)cyclooctane itself is not classified as hazardous under standard guidelines, its handling requires adherence to laboratory best practices to minimize environmental impact. Innovations in solvent-free reactions and catalytic recycling are being explored to enhance its sustainability profile.
The pharmaceutical industry leverages (bromomethyl)cyclooctane as a scaffold for drug discovery, particularly in GPCR-targeted therapies and bioactive macrocycles. Searches for "cyclooctane in medicinal chemistry" or "3814-33-3 patent applications" reflect this niche. Its eight-membered ring offers conformational flexibility, enabling interactions with biological targets that smaller rings cannot achieve. Recent studies highlight its potential in neurological drug delivery systems, where its lipophilicity improves blood-brain barrier penetration.
From a commercial perspective, CAS 3814-33-3 is available through specialty chemical suppliers, with pricing influenced by bromine market fluctuations. Buyers frequently compare "(bromomethyl)cyclooctane purity standards" and "bulk pricing trends." Analytical techniques like GC-MS and NMR spectroscopy are critical for quality verification, ensuring compliance with pharmaceutical-grade specifications. Storage recommendations typically include argon atmospheres to prevent degradation, addressing common user queries about "long-term stability of bromomethyl compounds."
Emerging applications in advanced material science are expanding the horizons for (bromomethyl)cyclooctane. Its incorporation into self-assembling monolayers (SAMs) and nanostructured polymers has been explored for electronic device fabrication. The compound's ability to act as a crosslinker in thermoset resins aligns with trends in high-performance composites. These developments respond to searches like "cyclooctane derivatives in nanotechnology" or "3814-33-3 material science uses," underscoring its interdisciplinary appeal.
In conclusion, (bromomethyl)cyclooctane (CAS No. 3814-33-3) represents a versatile building block at the intersection of chemistry and innovation. Its cyclooctane backbone and bromine reactivity cater to evolving needs in drug development, sustainable chemistry, and material engineering. As research continues to uncover novel applications, this compound remains a focal point for industries seeking tailored molecular solutions.
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